molecular formula C10H7FN2O B11903964 7-Fluoroquinoline-8-carboxamide

7-Fluoroquinoline-8-carboxamide

Cat. No.: B11903964
M. Wt: 190.17 g/mol
InChI Key: ULWXFQWVBRYQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoroquinoline-8-carboxamide is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-8-carboxamide typically involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved through various reaction conditions and reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using appropriate catalysts and solvents. The process often requires stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinoline-8-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .

Scientific Research Applications

7-Fluoroquinoline-8-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Norfloxacin
  • Pefloxacin
  • Ciprofloxacin
  • Ofloxacin

Comparison: 7-Fluoroquinoline-8-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural difference can result in distinct biological activities and properties compared to other fluoroquinolones. For example, while ciprofloxacin and ofloxacin are well-known for their broad-spectrum antibacterial activity, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

7-fluoroquinoline-8-carboxamide

InChI

InChI=1S/C10H7FN2O/c11-7-4-3-6-2-1-5-13-9(6)8(7)10(12)14/h1-5H,(H2,12,14)

InChI Key

ULWXFQWVBRYQEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)F)C(=O)N)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.